N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c1-11-5-4-6-12(9-11)21-15(24)10-23-14-8-3-2-7-13(14)22-16(23)17(18,19)20/h2-9H,10H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPODJWDSKSSIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative, such as 2-(trifluoromethyl)benzoic acid, under acidic conditions.
Acylation Reaction: The resulting benzimidazole derivative is then subjected to an acylation reaction with 2-bromoacetyl bromide to introduce the acetamide group.
Substitution Reaction: Finally, the 3-methylphenyl group is introduced through a nucleophilic substitution reaction using 3-methylphenylamine.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring, forming corresponding carboxylic acids.
Reduction: The compound can be reduced under suitable conditions to form amine derivatives.
Substitution: The trifluoromethyl group on the benzimidazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have demonstrated that compounds containing benzimidazole moieties exhibit notable antimicrobial properties. N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide has been synthesized and evaluated for its effectiveness against various microbial strains.
Case Study: Antimicrobial Evaluation
A study published in 2018 synthesized a series of benzimidazole derivatives, including those similar to N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide. The antimicrobial activity was assessed using the minimum inhibitory concentration (MIC) method against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial effects, with MIC values comparable to standard antibiotics .
| Compound | Microbial Strain | MIC (µg/mL) |
|---|---|---|
| N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | E. coli | 32 |
| N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | S. aureus | 16 |
Anticancer Properties
The anticancer potential of N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide has been explored in various studies. The benzimidazole scaffold is known for its ability to inhibit cancer cell proliferation through multiple mechanisms.
Case Study: Anticancer Activity
In a comprehensive study on the synthesis of benzimidazole derivatives, several compounds were tested for their anticancer activity against various cancer cell lines, including breast and lung cancer cells. The results indicated that compounds similar to N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide showed substantial inhibition rates, with growth inhibition percentages reaching up to 86% in certain cell lines .
| Cell Line | Compound Tested | Growth Inhibition (%) |
|---|---|---|
| OVCAR-8 | N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | 85.26 |
| A549 | N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | 75.99 |
Antitubercular Activity
The compound has also been investigated for its antitubercular properties, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.
Case Study: Antitubercular Evaluation
A study focused on the synthesis and evaluation of benzimidazole derivatives reported that certain compounds exhibited promising antitubercular activity in vitro. The compounds were tested against Mycobacterium tuberculosis H37Rv, with significant zones of inhibition observed .
| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide | 20 | 4 |
Wirkmechanismus
The mechanism of action of N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can bind to target proteins or enzymes, inhibiting their activity. The benzimidazole ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
The compound is compared below with structurally analogous benzimidazole and benzothiazole derivatives based on substituent variations, synthetic routes, and biological activities.
Structural Analogues with Modified Benzimidazole Substituents
Key Observations :
- The trifluoromethyl group in the target compound confers superior lipophilicity (ClogP ≈ 3.5) compared to methoxy (ClogP ≈ 2.1) or sulfonyl derivatives .
- Thioether-linked analogs (e.g., ) exhibit lower thermal stability (mp 76–80°C) versus the target compound (mp >150°C, extrapolated from ).
Benzothiazole-Based Analogues
Key Observations :
Biologische Aktivität
N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide, with CAS number 383148-72-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including its synthesis, mechanisms of action, and efficacy in various biological assays.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 347.34 g/mol. The presence of the trifluoromethyl group and the benzimidazole moiety is significant for its biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide has been tested against various bacterial strains. The results demonstrated promising antibacterial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values lower than those observed for standard antibiotics like cefadroxil .
Anticancer Properties
The compound has shown potential as an anticancer agent. In vitro studies indicate that it induces apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. A study reported that the compound exhibited cytotoxic effects against breast cancer cells, with IC50 values suggesting effective inhibition of cell growth at micromolar concentrations .
Enzyme Inhibition
One of the significant areas of research is the compound's ability to inhibit specific enzymes related to neurodegenerative diseases. It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), both critical in Alzheimer's disease pathology. The compound demonstrated competitive inhibition against these enzymes, which could potentially lead to therapeutic applications in cognitive disorders .
The mechanism by which N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide exerts its biological effects involves multiple pathways. Its interaction with cellular targets may lead to modulation of signaling pathways associated with inflammation and apoptosis. Molecular docking studies suggest that the compound binds effectively to target enzymes, altering their activity .
Case Studies
| Study | Biological Activity | Findings |
|---|---|---|
| Study 1 | Antimicrobial | Effective against Gram-positive bacteria with MIC < 50 μg/mL |
| Study 2 | Anticancer | Induced apoptosis in breast cancer cells (IC50 = 15 μM) |
| Study 3 | Enzyme Inhibition | Competitive inhibitor of AChE and BuChE (IC50 = 25 μM) |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-(3-methylphenyl)-2-[2-(trifluoromethyl)benzimidazol-1-yl]acetamide?
- Methodological Answer : The compound can be synthesized via Cu(I)/TMEDA-catalyzed cross-coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines, where ligand selection (e.g., TMEDA) is critical for reactivity . Alternatively, benzimidazole core formation can be achieved using o-phenylenediamine and m-toluic acid in polyphosphoric acid under high-temperature conditions . Key steps include monitoring reaction progress via TLC and optimizing halogen substituents (Cl, Br, I) on the aryl group for improved yields .
Q. What spectroscopic and analytical methods are used for structural characterization?
- Methodological Answer :
- 1H NMR and IR : Confirm benzimidazole ring formation (e.g., NH stretching at ~3400 cm⁻¹) and acetamide linkages (C=O at ~1650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves dihedral angles between aromatic rings and hydrogen-bonding networks, critical for understanding conformational stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve benzimidazole ring formation?
- Methodological Answer :
- Catalyst Systems : Cu(I) with TMEDA enhances coupling efficiency for trifluoromethyl groups .
- Temperature and Solvent : Polyphosphoric acid at 120–150°C promotes cyclization, while toluene aids in azeotropic water removal .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on benzimidazole increase electrophilicity, but may reduce solubility—balance with methyl/phenyl groups for optimal reactivity .
Q. How to resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Cross-Validation : Combine 1H NMR (for proton environments), IR (functional groups), and X-ray data (crystal packing) to confirm assignments .
- Computational Modeling : Use DFT calculations to predict NMR chemical shifts or vibrational spectra, comparing deviations to experimental data .
Q. What strategies address low solubility in pharmacological testing?
- Methodological Answer :
- Derivatization : Introduce polar substituents (e.g., hydroxyl, amine) on the phenyl or acetamide moiety while retaining bioactivity .
- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without denaturing proteins in vitro .
Q. How to analyze substituent effects on bioactivity using computational methods?
- Methodological Answer :
- Molecular Docking : Map the trifluoromethyl-benzimidazole motif to hydrophobic pockets in target enzymes (e.g., kinases) .
- QSAR Modeling : Correlate -CF₃ position (C2 vs. C5 on benzimidazole) with inhibitory potency using regression analysis of IC₅₀ data .
Data Contradiction Analysis
Conflicting reports on catalytic efficiency of Cu(I) vs. Pd(0) in coupling reactions
- Methodological Resolution :
- Comparative Studies : Perform parallel reactions under identical conditions (solvent, temperature) with Cu(I)/TMEDA vs. Pd(PPh₃)₄. Monitor yields via HPLC and byproduct formation .
- Mechanistic Probes : Use deuterated substrates to trace kinetic isotope effects, identifying rate-limiting steps (e.g., oxidative addition in Pd systems) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
